REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[C:12]([CH3:17])[CH:11]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].I[C:19]1[CH:24]=[CH:23][C:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:21][CH:20]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[OH-].[K+]>C1(C)C=CC=CC=1>[CH3:17][C:12]1[CH:11]=[C:10]([N:9]([C:4]2[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=2)[C:28]2[CH:29]=[CH:30][C:25]([C:22]3[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=3)=[CH:26][CH:27]=2)[CH:15]=[CH:14][C:13]=1[CH3:16] |f:3.4|
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Name
|
|
Quantity
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12.39 g
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Type
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reactant
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Smiles
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CC=1C=C(C=CC1C)NC1=CC(=C(C=C1)C)C
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)C1=CC=CC=C1
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Name
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cuprous chloride
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Quantity
|
0.25 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.45 g
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Type
|
reactant
|
Smiles
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N1=CC=CC2=CC=C3C=CC=NC3=C12
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Name
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|
Quantity
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22.44 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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After 3 hours stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 500 milliliter round bottomed flask equipped with mechanical stirrer
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Type
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CUSTOM
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Details
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fitted with a Dean-Stark trap under a reflux condenser
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Type
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TEMPERATURE
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Details
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maintained at this temperature for 4 hours after which time chromatographic analysis
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Duration
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4 h
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Type
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CUSTOM
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Details
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the reaction
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature, about 25° C.
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Type
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CUSTOM
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Details
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partitioned between 200 milliliters of toluene and 150 milliliters of deionized water
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Type
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CUSTOM
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Details
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The resulting organic layer was separated
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Type
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CUSTOM
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Details
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water removed by azeotropic distillation of the solvent under a Dean-Stark trap
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Type
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ADDITION
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Details
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treating the toluene solution with 10 grams of Filtrol-24™
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Type
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WASH
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Details
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an acid washed clay, and 10 grams of Alcoa CG-20 alumina
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Type
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TEMPERATURE
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Details
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at reflux
|
Type
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FILTRATION
|
Details
|
the solution was hot filtered
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Type
|
CUSTOM
|
Details
|
to remove the clay and alumina
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CUSTOM
|
Details
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Evaporation of the solvent and recrystallization from octane
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C=CC1C)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC(=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |